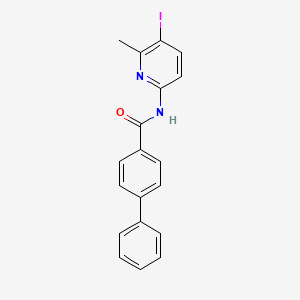

![molecular formula C15H16N2O3 B5113397 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B5113397.png)

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

Overview

Description

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione, also known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. BMDP has gained popularity in recent years due to its potential applications in scientific research.

Mechanism of Action

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione inhibits the reuptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the brain. This leads to an increase in their activity and is thought to contribute to the psychoactive effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Biochemical and Physiological Effects:

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has been found to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and alterations in neurotransmitter levels. It has also been shown to produce rewarding effects in animal models, which suggests that it may have potential for abuse.

Advantages and Limitations for Lab Experiments

One advantage of using 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in lab experiments is its selectivity for serotonin and dopamine transporters, which allows for more specific investigations into the role of these neurotransmitters in various physiological and pathological conditions. However, one limitation is the potential for abuse, which may limit its use in certain settings.

Future Directions

1. Investigation of the long-term effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione on neurotransmitter systems and behavior.

2. Development of novel compounds based on the structure of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione for potential therapeutic applications.

3. Investigation of the potential neuroprotective effects of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in various neurological disorders.

4. Investigation of the potential for 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione to modulate other neurotransmitter systems, such as the glutamate and GABA systems.

5. Development of new methods for the synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione and related compounds.

Scientific Research Applications

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin and dopamine reuptake inhibitor, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name |

7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-16-12(18)7-15(14(16)20)8-13(19)17(10-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXWKDYLCKBAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2(C1=O)CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5113317.png)

![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5113318.png)

![1-(3-chlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5113326.png)

![1-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5113340.png)

![N~1~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5113355.png)

![1,3-dimethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5113358.png)

![N-[5-(2-methoxyethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5113361.png)

![3-[4-(benzyloxy)-3,5-dichlorophenyl]-N-(2-chlorophenyl)-2-cyanoacrylamide](/img/structure/B5113368.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-propylpiperazine](/img/structure/B5113382.png)

![methyl 3-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B5113419.png)